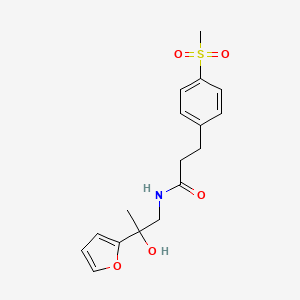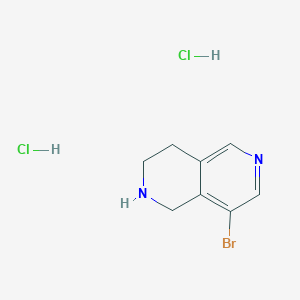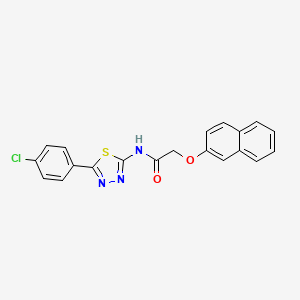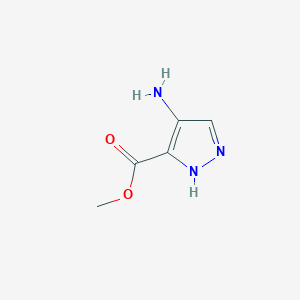
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their synthesis and biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan-containing propanamides and their synthesis and potential applications.
Synthesis Analysis
The synthesis of related compounds involves the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford a dianion, which can then react with aldehydes and ketones to yield stable γ-hydroxy amides. These amides can be further converted into 5-alkyl-2(5H)-furanones, which have been prepared in both optically active forms from chiral N-monosubstituted-3-(phenylsulfonyl)propanamides . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan-containing propanamides is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, attached to a propanamide moiety. The specific substitution pattern on the propanamide can significantly influence the chemical properties and reactivity of these compounds. The stereochemistry, particularly in chiral compounds, is also an important aspect of their molecular structure, as it can affect their biological activity .
Chemical Reactions Analysis
The chemical reactions involving furan-containing propanamides typically include the formation of dianions followed by reactions with carbonyl compounds to yield γ-hydroxy amides. These intermediates can then undergo further transformations, such as cyclization to form furanones, which are a class of compounds with a wide range of potential applications, including biological activity . The reactivity of these compounds can be influenced by the substituents on the nitrogen and the furan ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-containing propanamides are not directly discussed in the provided papers. However, it can be inferred that these properties would be influenced by the specific functional groups present in the compound. For instance, the presence of a methylsulfonyl group could affect the compound's solubility, acidity, and overall reactivity. The biological activity of similar compounds has been evaluated, with some showing potent root growth-inhibitory activity, indicating that these compounds could have herbicidal properties .
科学的研究の応用
Synthesis of Furanones and Furoxans
The compound N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide and related structures have been used in the synthesis of various organic compounds, including furanones and furoxans. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium has been shown to afford a dianion, which upon treatment with aldehydes and ketones, yields stable γ-hydroxy amides. These are then converted into 5-alkyl-2(5H)-furanones, highlighting the compound's utility in synthesizing optically active furanones (Tanaka et al., 1984). Similarly, the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene has facilitated the synthesis of both furans and cyclopentenones, demonstrating the versatility of related sulfonyl compounds in organic synthesis (Watterson et al., 2003).
Biocatalysis in Drug Metabolism
In the field of biocatalysis and drug metabolism, compounds featuring similar sulfonamide groups have been explored for producing mammalian metabolites of pharmacological interest. An example is the use of microbial-based surrogate biocatalytic systems to produce sufficient quantities of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy, aiding in the analysis of drug metabolism (Zmijewski et al., 2006).
Furo[3,4-b]indoles Synthesis
Moreover, the synthetic pathway to create fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole shows the potential of sulfone-based strategies in constructing complex organic molecules. This process involves a series of steps including protection, conversion to ethylene acetal, lithiation, and cyclization, culminating in the synthesis of the desired furoindoles, showcasing the compound's relevance in synthesizing indole-2,3-quinodimethane analogues (Gribble et al., 2002).
Construction of 2-Sulfonylbenzo[b]furans
Furthermore, the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, mediated by a copper/silver system, exemplifies the compound's application in creating sulfonyl-containing heterocycles. This method provides a straightforward approach to synthesizing a series of 2-sulfonylbenzo[b]furans, highlighting the compound's utility in organic synthesis and potential applications in material science and pharmacology (Li & Liu, 2014).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as boronic acids and their esters, are often considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Similar compounds, such as boronic acids and their esters, are known to interact with their targets through the boron atom, which can form stable covalent bonds with biological molecules .
Biochemical Pathways
Boronic acids and their esters, which are structurally similar to this compound, are known to affect various biochemical pathways due to their ability to form covalent bonds with biological molecules .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .
Result of Action
Similar compounds, such as boronic acids and their esters, are known to have various biological effects due to their ability to form covalent bonds with biological molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the rate of hydrolysis of similar compounds, such as boronic acids and their esters, is known to be considerably accelerated at physiological pH .
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-17(20,15-4-3-11-23-15)12-18-16(19)10-7-13-5-8-14(9-6-13)24(2,21)22/h3-6,8-9,11,20H,7,10,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPQPHHYNAHGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)




![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)



